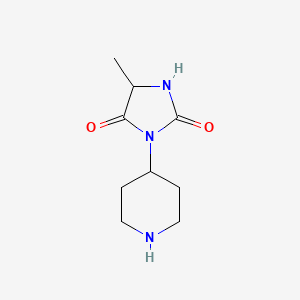
3-(3,4,5-Trifluorophenyl)phenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4,5-Trifluorophenyl)phenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of trifluoromethyl groups enhances its reactivity and stability, making it a versatile tool in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4,5-trifluorophenyl)phenylzinc bromide typically involves the reaction of 3,4,5-trifluorophenyl bromide with zinc in the presence of a catalyst. The reaction is carried out in tetrahydrofuran as the solvent, which stabilizes the organozinc compound. The general reaction scheme is as follows:
3,4,5-Trifluorophenyl bromide+Zn→3-(3,4,5-Trifluorophenyl)phenylzinc bromide
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions to ensure high yield and purity. The use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-(3,4,5-Trifluorophenyl)phenylzinc bromide undergoes various types of reactions, including:
Cross-Coupling Reactions: It participates in Suzuki-Miyaura, Negishi, and Kumada coupling reactions to form carbon-carbon bonds.
Substitution Reactions: It can replace halides or other leaving groups in aromatic compounds.
Common Reagents and Conditions
Catalysts: Palladium or nickel catalysts are commonly used in cross-coupling reactions.
Solvents: Tetrahydrofuran is the preferred solvent due to its ability to stabilize the organozinc reagent.
Reaction Conditions: Reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science.
Aplicaciones Científicas De Investigación
3-(3,4,5-Trifluorophenyl)phenylzinc bromide is used in various scientific research applications, including:
Chemistry: It is a key reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: It is used in the synthesis of biologically active compounds, including potential drug candidates.
Medicine: It plays a role in the development of pharmaceuticals, particularly in the synthesis of intermediates for active pharmaceutical ingredients.
Industry: It is used in the production of materials with specific properties, such as polymers and electronic materials.
Mecanismo De Acción
The mechanism by which 3-(3,4,5-trifluorophenyl)phenylzinc bromide exerts its effects involves the transfer of the phenyl group to an electrophilic partner in the presence of a catalyst. The molecular targets are typically electrophilic carbon atoms in organic molecules, and the pathways involved include oxidative addition, transmetalation, and reductive elimination steps in cross-coupling reactions.
Comparación Con Compuestos Similares
Similar Compounds
- Phenylzinc bromide
- 4-Fluorophenylzinc bromide
- Benzylzinc bromide
Comparison
Compared to phenylzinc bromide, 3-(3,4,5-trifluorophenyl)phenylzinc bromide has enhanced reactivity due to the electron-withdrawing trifluoromethyl groups. This makes it more effective in certain cross-coupling reactions. Additionally, the trifluoromethyl groups can impart unique properties to the final products, such as increased lipophilicity and metabolic stability, which are valuable in pharmaceutical applications.
Propiedades
Fórmula molecular |
C12H6BrF3Zn |
|---|---|
Peso molecular |
352.5 g/mol |
Nombre IUPAC |
bromozinc(1+);1,2,3-trifluoro-5-phenylbenzene |
InChI |
InChI=1S/C12H6F3.BrH.Zn/c13-10-6-9(7-11(14)12(10)15)8-4-2-1-3-5-8;;/h1-2,4-7H;1H;/q-1;;+2/p-1 |
Clave InChI |
NHGXUUHKDIDZBI-UHFFFAOYSA-M |
SMILES canónico |
C1=C[C-]=CC(=C1)C2=CC(=C(C(=C2)F)F)F.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B14885218.png)
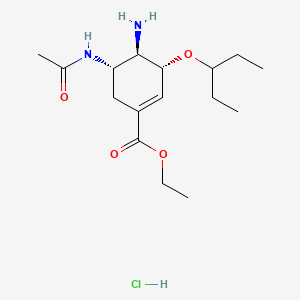
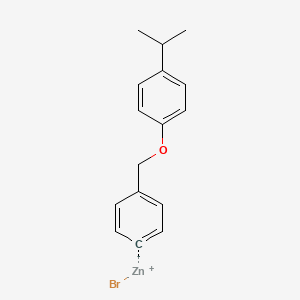
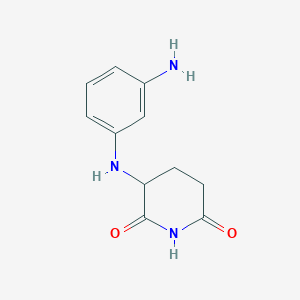
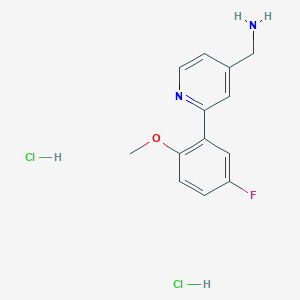
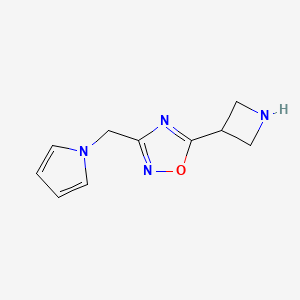

![7-Amino-6-(3-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B14885257.png)
![6-fluoroH-imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B14885260.png)
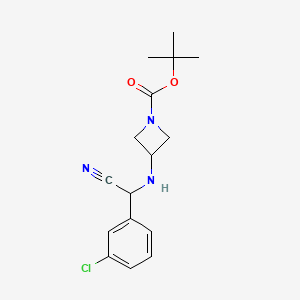
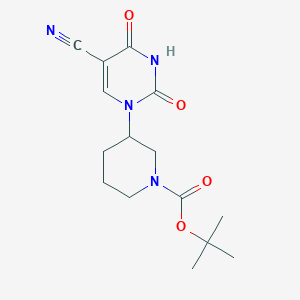
![3-Fluoro-4-[(3-methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14885277.png)
